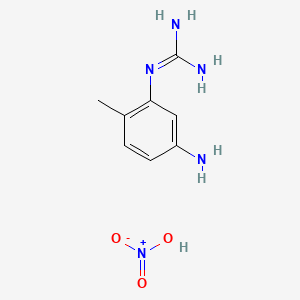
N-(5-Amino-2-methylphenyl)guanadine Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)guanadine Nitrate is a chemical compound with the molecular formula C₈H₁₃N₅O₃ and a molecular weight of 227.22 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)guanadine Nitrate typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines can be employed .
Industrial Production Methods
Industrial production of guanidine compounds, including this compound, often involves the reaction of dicyandiamide with ammonium nitrate . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-2-methylphenyl)guanadine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamide, arylboronic acids, and amines . Conditions for these reactions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .
Major Products Formed
The major products formed from the reactions of this compound include substituted guanidines and amine derivatives .
Applications De Recherche Scientifique
N-(5-Amino-2-methylphenyl)guanadine Nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various guanidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Amino-2-methylphenyl)guanadine Nitrate involves its interaction with molecular targets and pathways. The compound can act as a guanylation agent, modifying amines and other nucleophiles . This modification can affect the biological activity of the target molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Amino-2-methylphenyl)guanadine Hydrochloride
- N-(5-Amino-2-methylphenyl)guanadine Sulfate
- N-(5-Amino-2-methylphenyl)guanadine Phosphate
Uniqueness
N-(5-Amino-2-methylphenyl)guanadine Nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to other guanidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H13N5O3 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-(5-amino-2-methylphenyl)guanidine;nitric acid |
InChI |
InChI=1S/C8H12N4.HNO3/c1-5-2-3-6(9)4-7(5)12-8(10)11;2-1(3)4/h2-4H,9H2,1H3,(H4,10,11,12);(H,2,3,4) |
Clé InChI |
FPWQGZPYLMVRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)N=C(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


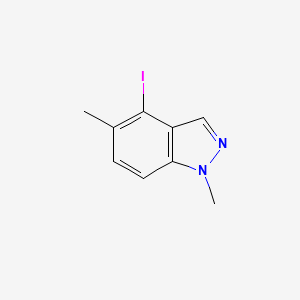
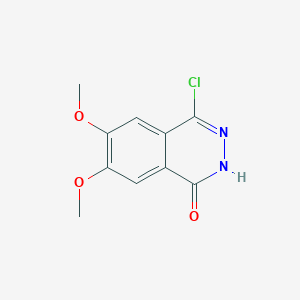
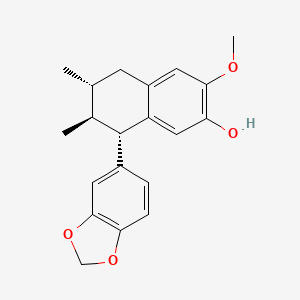
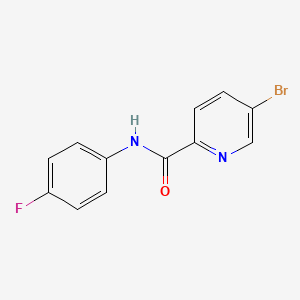
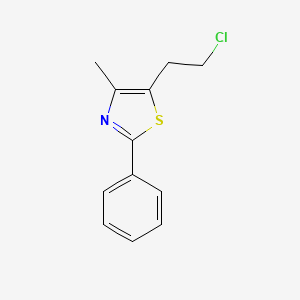
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
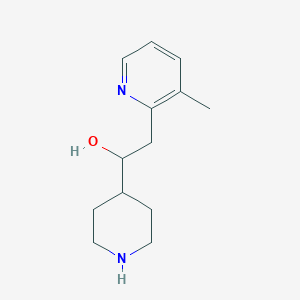
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
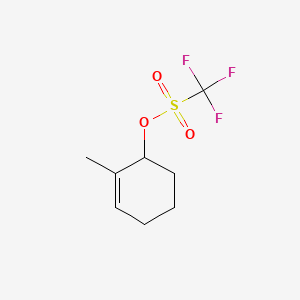
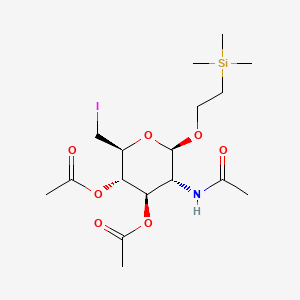
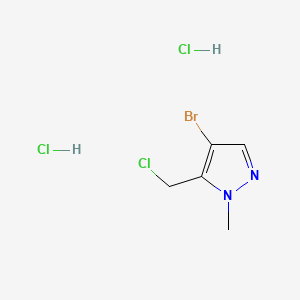
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
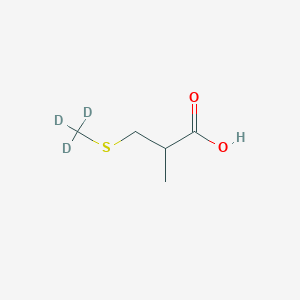
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
